molecular formula C7H8N4 B577490 7-Methyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine CAS No. 1239648-57-7

7-Methyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine

Cat. No. B577490
CAS RN: 1239648-57-7
M. Wt: 148.169
InChI Key: CEQWEPOIYVRHLX-UHFFFAOYSA-N
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Description

“7-Methyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine” is a compound that belongs to the 1,2,4-triazolo[1,5-a]pyrimidine (TP) class . The TP class is known for its versatility in drug design due to its relatively simple structure . The TP heterocycle has been proposed as a possible surrogate of the purine ring . It has also been described as a potentially viable bio-isostere of the carboxylic acid functional group and of the N-acetyl fragment of ε-N-acetylated lysine .

Advantages and Limitations for Lab Experiments

The major advantage of using 7-Methyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine in laboratory experiments is that it is a relatively inexpensive and readily available compound. Furthermore, this compound is structurally related to other heterocyclic amines, which makes it a useful starting material for the synthesis of novel compounds. The major limitation of using this compound in laboratory experiments is that it is not water-soluble, which can make it difficult to use in aqueous solutions.

Future Directions

The potential applications of 7-Methyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine are still being explored. Future research could focus on the development of novel compounds based on this compound, as well as the investigation of its potential therapeutic applications. Additionally, this compound could be used as a starting material for the synthesis of novel polymers and nanomaterials. Finally, further studies could be conducted to explore the mechanism of action of this compound and to identify new physiological effects.

Synthesis Methods

7-Methyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine can be synthesized in a variety of ways, but the most commonly used method is the condensation reaction of 1,2,4-triazole with formaldehyde and an appropriate amine. The reaction is typically carried out in an aqueous solution at a temperature of around 80°C. The reaction is typically complete in about one hour, and the product is isolated by filtration or crystallization.

Scientific Research Applications

7-Methyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine has been studied for its potential applications in various areas of science and technology, such as drug discovery, medicinal chemistry, and materials science. In drug discovery, this compound has been used as a scaffold for the design of novel drug molecules. In medicinal chemistry, this compound has been used as a starting material for the synthesis of novel heterocyclic compounds. In materials science, this compound has been used as a precursor for the synthesis of various polymers and nanomaterials.

properties

IUPAC Name

7-methyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4/c1-5-2-3-11-6(4-5)9-7(8)10-11/h2-4H,1H3,(H2,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEQWEPOIYVRHLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=NN2C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60712399
Record name 7-Methyl[1,2,4]triazolo[1,5-a]pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60712399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1239648-57-7
Record name 7-Methyl[1,2,4]triazolo[1,5-a]pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60712399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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